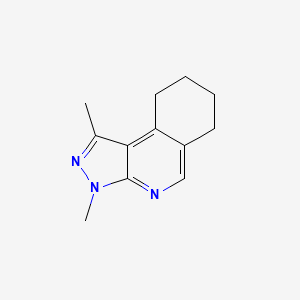
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with additional methyl groups at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- typically involves the condensation of 1-acyl-2-(morpholin-4-yl)cycloalkenes with 3-amino-1-phenyl-1H-pyrazol-5(4H)-ones . This reaction leads to the formation of the corresponding hexahydropyrazoloisoquinoline derivatives. The alkylation of these derivatives with alkyl halides occurs at the nitrogen atom in the 3-position .
Industrial Production Methods
the general approach involves the use of palladium-catalyzed reactions and other metal-catalyzed processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly at the nitrogen atom, are common.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Alkylating agents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloisoquinoline derivatives, which can have different biological activities and properties .
Scientific Research Applications
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- involves its interaction with specific molecular targets and pathways. It acts as a kinase inhibitor, affecting various signaling pathways involved in cell proliferation, differentiation, and apoptosis . The compound’s structure allows it to bind to the active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo(3,4-c)isoquinoline: A closely related compound with similar biological activities.
Thieno(3,2-c)isoquinoline: Another heterocyclic compound with comparable properties.
Pyrazolo(3,4-b)quinoline: Known for its kinase inhibitory properties.
Uniqueness
3H-Pyrazolo(3,4-c)isoquinoline, 6,7,8,9-tetrahydro-1,3-dimethyl- is unique due to its specific substitution pattern and the presence of additional methyl groups, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
91623-80-2 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
1,3-dimethyl-6,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline |
InChI |
InChI=1S/C12H15N3/c1-8-11-10-6-4-3-5-9(10)7-13-12(11)15(2)14-8/h7H,3-6H2,1-2H3 |
InChI Key |
CSNVBOVDJMIYJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=NC=C3CCCCC3=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















